molecular formula C16H23N3O4 B7932070 1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate

1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate

Cat. No.: B7932070
M. Wt: 321.37 g/mol
InChI Key: FIBFTMTWZYYNAJ-UHFFFAOYSA-N
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Description

1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate is a complex organic compound that features a piperazine ring substituted with amino and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method involves the protection of the piperazine ring followed by selective functionalization. The reaction conditions often include the use of protecting groups, such as benzyl and methyl esters, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production under controlled conditions, improving efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The ester groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acids may produce corresponding alcohols.

Scientific Research Applications

1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The piperazine ring provides structural rigidity, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • 4-(2-Hydrazino-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl ester groups provides additional functional versatility compared to similar compounds .

Properties

IUPAC Name

1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-22-15(20)14-11-18(8-7-17)9-10-19(14)16(21)23-12-13-5-3-2-4-6-13/h2-6,14H,7-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBFTMTWZYYNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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